Product packaging for Fluorofolpet(Cat. No.:CAS No. 719-96-0)

Fluorofolpet

Cat. No.: B1198655
CAS No.: 719-96-0
M. Wt: 280.1 g/mol
InChI Key: NCDBYAPSWOPDRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Modern Agrochemistry and Biocide Science

Fluorofolpet is recognized primarily as a fungicide, finding application in agronomic practices and various industrial sectors. google.comdergipark.org.tr It belongs to the class of trihalogenomethylthio phthalimide (B116566) analogues, a group of compounds frequently employed for their protective fungicidal properties. google.comgoogle.com Beyond its agricultural utility, this compound also serves as an antifouling paint booster biocide. researchgate.netresearchgate.netresearchgate.netresearchgate.net These biocides are organic compounds added to antifouling paints to enhance their effectiveness, a role that became particularly prominent following the global ban on triorganotin biocides for small boats in the late 1980s. researchgate.net

Historical Trajectories of this compound Research and Development

The historical development of this compound is closely linked to that of its analogue, Folpet, which has been utilized as a broad-spectrum protectant fungicide for several decades. google.com The surge in research and development for this compound and other booster biocides was significantly propelled by the need for alternatives to highly toxic first-generation biocidal additives (e.g., tin, lead, mercury, arsenic) that were banned from antifouling paints. researchgate.net This shift led to the prevalence of new organic compounds like this compound in commercial applications. researchgate.net

The fundamental chemical scaffold of this compound, the phthalimide ring, has a long history in organic synthesis. Phthalimide, derived from phthalic acid, is a crucial synthon for producing a wide range of physiologically active compounds, with its alkali metal salt famously used in the Gabriel amine synthesis dating back to 1887. dergipark.org.tr Research has continuously explored cyclic imides for their biological effects, though their precise molecular and cellular mechanisms of action often require further elucidation. dergipark.org.tr Ongoing development efforts for this compound have also focused on improving its formulation stability, particularly in aqueous dispersions, as evidenced by patent literature describing methods to stabilize such hydrolysis-sensitive biocides. google.comgoogle.com

Fundamental Research Questions and Objectives Pertaining to this compound

Fundamental research questions and objectives are crucial for guiding scientific inquiry, providing clear direction and purpose for studies. youtube.comresearch-rebels.commwediting.com For this compound, these questions often center on understanding its intrinsic properties and optimizing its application. Key areas of investigation include:

Mechanism of Action: While its fungicidal activity is generally attributed to the delicate balance between the reactivity of its trichloromethylthio moiety and the stability of the nitrogen-sulfur bond linking it to the imide ring, a more detailed understanding of its molecular and cellular mechanisms remains a significant research objective. google.comdergipark.org.tr

Formulation Stability: Given its susceptibility to hydrolysis, a primary research question revolves around developing more stable formulations, especially for aqueous systems, to enhance its efficacy and shelf-life. google.comgoogle.com This includes investigating inert carriers, hydrophobic coatings, and optimal pH ranges for dispersion. google.comgoogle.com

Synergistic Effects: Research aims to explore the potential for synergistic enhancement of fungicidal activity when this compound is combined with other chemical fungicides or biological control agents. googleapis.comgoogle.com

Synthesis and Derivatization: Ongoing research seeks to develop novel synthesis pathways for this compound and its derivatives, aiming to create compounds with improved activity, reduced environmental footprint, or broader spectrum of action. dergipark.org.trgoogle.ttgoogle.com

Application Specificity: Investigating the specific efficacy of this compound against different phytopathogenic fungi or fouling organisms in various agricultural and industrial settings is crucial for targeted and effective use.

These research objectives aim to not only enhance the performance of this compound but also to ensure its responsible and sustainable integration within modern agrochemical and biocide applications.

Chemical Properties of this compound

This compound's chemical and physical properties are fundamental to understanding its behavior and application.

Table 1: Key Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC9H4Cl2FNO2S ncats.iochemsrc.comuni.lu
Molecular Weight280.103 g/mol ncats.iochemsrc.com
Density1.71 g/cm³ chemsrc.com
Boiling Point311.2 °C at 760 mmHg chemsrc.com
Flash Point142 °C chemsrc.com
Exact Mass278.93200 Da chemsrc.com
LogP (predicted)2.92710 chemsrc.com
Index of Refraction1.661 chemsrc.com
Optical ActivityNone ncats.io
Defined Stereocenters0 / 0 ncats.io
E/Z Centers0 ncats.io
SMILESFC(Cl)(Cl)SN1C(=O)C2=C(C=CC=C2)C1=O ncats.iouni.lu

Data on Hydrolysis Sensitivity

This compound, along with other trihalogenomethylthio phthalimide analogues like Captan, Folpet, Dichlofluanid, and Tolyfluanid, exhibits instability in aqueous solutions. google.com The rate of aqueous hydrolysis increases under alkaline conditions. google.com For many of these compounds, the half-life in aqueous systems can range from a few minutes to several hours at alkaline to neutral pH levels. google.com This hydrolysis is generally slower compared to their reaction with thiols. google.com The balance between the reactivity of the trichloromethylthio moiety and the stability of the nitrogen-sulfur bond is crucial for their fungicidal activity. google.com

Table 2: Hydrolysis Sensitivity of Trihalogenomethylthio Phthalimide Analogues

CompoundWater SolubilityAqueous Hydrolysis Rate (Alkaline Conditions)Aqueous Half-life (Alkaline to Neutral pH)Key Factor for Fungicidal ActivitySource
This compoundLowIncreasesMinutes to hoursReactivity of trichloromethylthio moiety and N-S bond stability google.com
FolpetLowIncreasesMinutes to hoursReactivity of trichloromethylthio moiety and N-S bond stability google.com
CaptanLowIncreasesMinutes to hoursReactivity of trichloromethylthio moiety and N-S bond stability google.com
DichlofluanidLowIncreasesMinutes to hoursReactivity of trichloromethylthio moiety and N-S bond stability google.com
TolyfluanidLowIncreasesMinutes to hoursReactivity of trichloromethylthio moiety and N-S bond stability google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H4Cl2FNO2S B1198655 Fluorofolpet CAS No. 719-96-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

719-96-0

Molecular Formula

C9H4Cl2FNO2S

Molecular Weight

280.1 g/mol

IUPAC Name

2-[dichloro(fluoro)methyl]sulfanylisoindole-1,3-dione

InChI

InChI=1S/C9H4Cl2FNO2S/c10-9(11,12)16-13-7(14)5-3-1-2-4-6(5)8(13)15/h1-4H

InChI Key

NCDBYAPSWOPDRN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)SC(F)(Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)SC(F)(Cl)Cl

Other CAS No.

719-96-0

Pictograms

Irritant

Synonyms

fluor-folpet
fluorofolpet
N-(fluorodichloromethylthio)phthalimide

Origin of Product

United States

Synthetic Pathways and Derivatization Strategies of Fluorofolpet

Structural Modifications and Derivatization for Enhanced Efficacy in Target Systems

Chemical Modification Strategies of Fluorofolpet

The synthesis of this compound, also known as 2-((dichlorofluoromethyl)thio)-1H-isoindole-1,3(2H)-dione, proceeds through the reaction of a phthalimide (B116566) salt with dichlorofluoromethylsulfenyl chloride. This reaction is analogous to the Gabriel synthesis of primary amines, where the phthalimide anion acts as a nucleophile. organic-chemistry.org

A general synthetic pathway for N-substituted phthalimides involves the dehydrative condensation of phthalic anhydride (B1165640) with a primary amine at high temperatures. google.com Alternatively, the N-alkylation of potassium phthalimide with an alkyl halide is a common method. organic-chemistry.orggoogle.com In the specific case of this compound, the key reactive species is dichlorofluoromethylsulfenyl chloride, which provides the unique fluorinated thioether side chain. The synthesis of related N-substituted phthalimides has been achieved through various methods, including reacting phthalic anhydride with aqueous alkylamine or through melt reaction conditions. researchgate.net

While specific, detailed research on the chemical modification strategies for this compound itself is not extensively documented in publicly available literature, the broader class of N-substituted phthalimides has been a subject of derivatization to explore and optimize biological activity. nih.govfrontiersin.orgresearchgate.net Modifications can theoretically be introduced at two main sites: the phthalimide ring system or the dichlorofluoromethylthio side chain.

Strategies for modifying the phthalimide moiety in related compounds have included:

Substitution on the Phthalimide Nitrogen: In analogous fungicides, altering the substituent on the nitrogen atom of the phthalimide has been a key strategy to modulate antifungal activity. Studies on other N-substituted phthalimides have shown that introducing groups like vinyl, quinolyl, bromoalkyl, and benzyl (B1604629) can significantly influence their efficacy against various fungi. nih.gov The length of an alkyl chain attached to the nitrogen has also been shown to be a critical factor in the antifungal potency of some phthalimide derivatives. frontiersin.org

Modification of the Phthalimide Ring: While less common for fungicidal applications, the aromatic ring of the phthalimide could potentially be substituted to alter the electronic and steric properties of the molecule.

Modification of the dichlorofluoromethylthio side chain represents another potential avenue for creating derivatives. However, the stability and reactivity of this group would need to be carefully considered.

Evaluation of Synthesized Derivatives for Specific Biological Activities

There is a lack of specific studies in the available literature detailing the synthesis and subsequent evaluation of this compound derivatives for their biological activities. However, research on analogous N-substituted phthalimide fungicides provides a framework for how such evaluations might be conducted and what activities would be of interest.

The primary biological activity of interest for this compound and its potential derivatives is their antifungal activity . In studies of other N-substituted phthalimides, newly synthesized compounds are typically screened in vitro against a panel of economically important plant pathogenic fungi. nih.gov

A hypothetical evaluation of this compound derivatives would likely involve the following:

In Vitro Antifungal Assays: The synthesized compounds would be tested against various fungal species, such as Alternaria solani and Botrytis cinerea, which are common targets for phthalimide-based fungicides. nih.gov The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit fungal growth by 50%, would be determined to quantify their potency. nih.gov

Structure-Activity Relationship (SAR) Studies: By comparing the antifungal activities of a series of derivatives, researchers can establish structure-activity relationships. For example, studies on other phthalimides have revealed that certain substituents on the phthalimide nitrogen, such as quinolyl or vinyl groups, can lead to higher antifungal potency against specific fungi. nih.gov The length and nature of any linker between the phthalimide and another functional group can also be optimized. nih.gov

Based on research into related compounds, it is plausible that modifications to the this compound structure could lead to derivatives with altered antifungal spectrums, increased potency, or improved physicochemical properties. However, without specific experimental data on this compound derivatives, these remain theoretical possibilities.

Advanced Analytical Methodologies for Fluorofolpet and Its Environmental Metabolites

Chromatographic Techniques for Separation and Quantification of Fluorofolpet

Chromatography is the cornerstone of pesticide residue analysis, providing the essential separation of the target analyte from complex sample matrices. For this compound, both liquid and gas chromatography techniques are applicable, each with distinct advantages.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique for the analysis of thermally labile or non-volatile pesticides like this compound.

Research Findings: Methods for the analogous compound, folpet, frequently utilize reversed-phase (RP) HPLC. A typical setup involves a C18 analytical column for separation. akjournals.comugd.edu.mk The mobile phase often consists of a gradient mixture of acetonitrile and water, sometimes acidified with formic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. akjournals.comugd.edu.mk For instance, a successful separation of folpet has been achieved using a mobile phase gradient of acetonitrile and 0.1% formic acid in water on a LiChrospher 60 RP-select B column. akjournals.com Detection is commonly performed using an ultraviolet–diode array detector (UV-DAD), with monitoring at wavelengths around 220 nm or 275 nm. akjournals.comhelixchrom.com The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample extraction and cleanup procedure prior to HPLC analysis. ugd.edu.mk

Interactive Data Table: Typical HPLC-DAD Conditions for Folpet Analysis

Parameter Condition Source
Column LiChrospher 60 RP-select B (250 x 4 mm, 5 µm) akjournals.com
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (65:35, v/v) akjournals.com
Flow Rate 1.0 mL/min akjournals.com
Detection UV-DAD at 220 nm akjournals.com
Column Temp. 25 °C akjournals.com

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC) is a powerful technique for analyzing volatile and semi-volatile compounds. However, the analysis of fungicides like folpet and by extension, this compound, presents challenges due to their thermal instability. These compounds can degrade in the hot GC injector port, leading to the formation of metabolites such as phthalimide (B116566) (in the case of folpet). nih.goveurl-pesticides.eu

Research Findings: To overcome thermal degradation, specialized injection techniques such as Programmed Temperature Vaporization (PTV) are employed. oup.com The use of analyte protectants can also mitigate degradation and compensate for matrix effects. eurl-pesticides.eu For detection, electron capture detectors (ECD) have been used, but mass spectrometry (MS) is preferred for its superior selectivity and confirmation capabilities. oup.comoup.com Stationary phases of moderate polarity, such as a fluorosilicone phase (e.g., SP-2401), have been found to provide good column stability and resolution for captan and folpet, which are structurally similar. oup.com The choice of ionization mode in GC-MS is also critical; negative chemical ionization (NCI) can increase sensitivity for chlorine-containing compounds like folpet compared to standard electron ionization (EI). oup.comnih.gov

Emerging Chromatographic Approaches for this compound Analysis

To enhance throughput, sensitivity, and separation efficiency, several emerging chromatographic techniques are being applied to pesticide analysis.

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems use columns with smaller particle sizes (typically sub-2 µm), which allows for faster analysis times and improved resolution compared to conventional HPLC. This is particularly advantageous for high-throughput screening of numerous samples.

Supercritical Fluid Chromatography (SFC): SFC is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. teledynelabs.com SFC offers very fast separations and is considered a "greener" technique due to reduced organic solvent consumption. nih.gov It has been successfully applied to the high-throughput analysis of hundreds of pesticides, demonstrating its potential for this compound analysis. acs.orglcms.cz The coupling of SFC with tandem mass spectrometry (SFC-MS/MS) provides a powerful tool for the rapid and simultaneous detection of multiple pesticide residues. nih.gov

Spectrometric Techniques for Structural Elucidation and Residue Analysis

Spectrometric techniques are indispensable for confirming the chemical structure of this compound and for the highly sensitive and specific detection of its residues in environmental and food samples.

Mass Spectrometry (MS) Coupled Techniques (e.g., LC-MS/MS, GC-MS)

The coupling of chromatography with mass spectrometry provides the gold standard for pesticide residue analysis, offering unparalleled sensitivity and selectivity.

LC-MS/MS: While folpet itself can be challenging to analyze by standard electrospray ionization (ESI) LC-MS/MS, its metabolites are more amenable to this technique. eurl-pesticides.eu Recent advancements using atmospheric pressure chemical ionization (APCI) have shown success. An LC/APCI-MS/MS method has been developed for quantifying folpet's metabolite, phthalimide, in negative ion mode. nih.govbohrium.com A highly sensitive method using a liquid chromatography-triple quadrupole linear ion trap mass spectrometer (LC-QqQIT) has also been developed, enabling the accurate residue detection of folpet at low concentrations in various food commodities. qcap-egypt.com

GC-MS/MS: For the parent compound, GC coupled with tandem mass spectrometry (GC-MS/MS) is a robust technique. nih.gov It allows for the selective detection of this compound even in complex matrices by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM). This technique is crucial for overcoming interferences and confirming the identity of the analyte. nih.gov Combining GC-MS/MS for the parent compound with LC-MS/MS for its more polar degradants offers a comprehensive approach to analyzing the complete residue definition. eurl-pesticides.eu

Interactive Data Table: Example Optimized Mass Transitions for Folpet using LC-QqQIT (ESI+)

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Folpet 295.9 132.0 25
Folpet 295.9 104.0 30
Folpet 295.9 160.0 20

Table based on data for the analogous compound folpet, as presented in related research. qcap-egypt.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive elucidation of molecular structures. slideshare.netslideshare.net For a compound like this compound, NMR is essential for confirming its synthesis and for identifying unknown metabolites.

Research Findings: Standard one-dimensional (1D) NMR techniques like ¹H (proton) and ¹³C (carbon) NMR provide fundamental information about the carbon-hydrogen framework of the molecule. slideshare.net Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can establish connectivity between atoms within the molecule, allowing for a complete structural assignment. hyphadiscovery.com

Crucially, for a fluorinated compound, ¹⁹F NMR is an exceptionally valuable tool. nih.gov The ¹⁹F nucleus has 100% natural abundance and is highly sensitive, making it easy to detect. squarespace.comnanalysis.com The chemical shift of a fluorine atom is extremely sensitive to its local electronic environment, providing a unique fingerprint for its position in the molecule. squarespace.com This makes ¹⁹F NMR an excellent technique for confirming the identity of this compound, distinguishing it from its non-fluorinated analogue (folpet), and for identifying and quantifying fluorinated breakdown products in environmental fate studies. nih.govacs.org

Total Organic Fluorine (TOF) and Adsorbable Organic Fluorine (AOF) Analysis in Environmental Matrices

The primary technique for both TOF and AOF analysis is Combustion Ion Chromatography (CIC) . This method involves the high-temperature combustion of the sample, which breaks down the organic compounds and converts the organically bound fluorine into hydrogen fluoride (HF). The resulting gases are then passed through an absorption solution, and the fluoride concentration is determined using ion chromatography.

Total Organic Fluorine (TOF) analysis measures the entire content of fluorine in a sample that is bound to organic compounds. This provides a comprehensive measure of all fluorinated organic substances present.

Adsorbable Organic Fluorine (AOF) is a subset of TOF and specifically quantifies the amount of organic fluorine that can be adsorbed onto a sorbent material, typically activated carbon. This method is particularly useful for aqueous samples as it allows for the pre-concentration of organofluorine compounds from the water matrix.

Method Validation and Quality Control in this compound Analytical Chemistry

The validation of analytical methods is a critical process to ensure that the data generated are accurate, reliable, and fit for their intended purpose. Quality control measures are implemented throughout the analytical process to monitor method performance and maintain data integrity.

Limits of Detection and Quantification for this compound Residues

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy.

Establishing LOD and LOQ values is a fundamental aspect of method validation for this compound residue analysis. These values are typically determined experimentally by analyzing a series of low-concentration standards or spiked samples. The specific LOD and LOQ for a given analytical method will depend on several factors, including the sample matrix (e.g., soil, water), the instrumentation used (e.g., GC-MS, LC-MS/MS), and the sample preparation procedure.

Analytical TechniqueMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
GC-MSSoil0.005 mg/kg0.015 mg/kg
GC-MSWater0.01 µg/L0.03 µg/L
LC-MS/MSSoil0.001 mg/kg0.003 mg/kg
LC-MS/MSWater0.002 µg/L0.006 µg/L

Note: The values presented in this table are illustrative and not based on specific validated methods for this compound. Actual LOD and LOQ values would need to be determined through rigorous experimental validation.

Inter-laboratory Validation of Analytical Methods for this compound

Inter-laboratory validation , also known as a collaborative study or round-robin test, is the process of evaluating the performance of an analytical method by multiple laboratories. This type of validation is essential for standardizing methods and ensuring that results are reproducible and comparable across different testing facilities.

The process typically involves a coordinating laboratory preparing and distributing homogeneous and stable samples to participating laboratories. Each laboratory then analyzes the samples using the specified method and reports their results. The data are then statistically analyzed to assess parameters such as:

Repeatability (within-laboratory precision): The consistency of results obtained by the same analyst, on the same instrument, with the same method, over a short period.

Reproducibility (between-laboratory precision): The consistency of results obtained by different laboratories, analysts, and instruments.

Accuracy/Trueness: The closeness of the mean of a set of results to the true or accepted reference value.

Currently, there is no publicly available information on completed inter-laboratory validation studies specifically for analytical methods for this compound. The development and validation of standardized methods, including inter-laboratory comparisons, are crucial steps for regulatory monitoring and environmental assessment of this compound. The following table illustrates the type of data that would be generated from such a study.

ParameterLaboratory 1Laboratory 2Laboratory 3Laboratory 4Laboratory 5
Mean Concentration (mg/kg)0.520.550.490.530.51
Repeatability (RSDr %)4.55.14.84.25.5
Reproducibility (RSDR %)--8.2--

Note: This table presents hypothetical data to demonstrate the output of an inter-laboratory validation study. RSDr refers to the relative standard deviation for repeatability, and RSDR refers to the relative standard deviation for reproducibility.

Mechanistic Investigations of Fluorofolpet Activity in Target Organisms

Biochemical Mechanisms of Fungicidal Action

The specific, detailed biochemical mechanisms by which Fluorofolpet exerts its fungicidal action at the molecular and cellular levels are not extensively documented in available literature dergipark.org.tr. However, general principles of fungicidal action provide a framework for understanding potential modes of disruption within fungal pathogens. Fungicides typically target essential cellular processes, structures, or metabolic pathways vital for fungal survival and proliferation nih.gov.

Inhibition of Fungal Metabolic Pathways by this compound

While direct evidence detailing this compound's specific impact on fungal metabolic pathways is limited, fungicides commonly interfere with critical metabolic processes. Fungi rely on various metabolic pathways for growth, development, and virulence, including purine (B94841) metabolism, which is considered a potential target for fungicide development frontiersin.org. For instance, the de novo purine pathway is crucial for fungal growth and pathogenicity, with its inhibition preventing the formation of penetration structures and invasive growth frontiersin.org. Another essential metabolic process is sphingolipid biosynthesis, which has been identified as critical for the filamentation and virulence of certain fungal pathogens, suggesting it as a viable antifungal target nih.gov. Fungal primary metabolism, encompassing the synthesis of essential compounds like proteins, carbohydrates, nucleic acids, and lipids, is fundamental for hyphal structure development and energy production uomustansiriyah.edu.iq. The integration of nutrient-sensing and metabolic pathways with DNA damage response also represents a complex regulatory network within fungi that could be susceptible to disruption by fungicidal agents nih.gov.

Cellular Targets and Macromolecular Interactions within Fungi

The precise cellular targets and macromolecular interactions of this compound within fungal cells are not explicitly defined in current research. However, antifungal agents generally exert their effects by interacting with key cellular components. Common targets include deoxyribonucleic acid (DNA replication), protein synthesis, the ergosterol (B1671047) biosynthetic pathway (a vital component of the fungal cell membrane), and the synthesis of cell wall beta glucans nih.gov. The fungal cell wall, a dynamic and indispensable structure composed of glucans, chitin (B13524), chitosan, and glycosylated proteins, is a primary target for many antifungal drugs due to its essential role in maintaining cellular integrity, protecting against environmental stress, and mediating interactions with the external environment byjus.comfrontiersin.orgresearchgate.netresearchgate.net. Disruption of cell wall biosynthesis or integrity can have severe consequences for fungal growth and morphology, ultimately leading to cell death frontiersin.orgresearchgate.netnih.gov.

Molecular Mechanisms of Action in Plant-Pathogen Systems

This compound is recognized as a compound capable of inducing a host defense system in plants googleapis.comgoogleapis.com. This indicates its involvement in modulating plant immunity, moving beyond direct fungicidal action to influence the plant's intrinsic ability to resist pathogens.

This compound's Influence on Host Defense Induction in Plants

This compound has been identified among substances that can stimulate the defense system of plants googleapis.comgoogleapis.com. Plant host defense induction is a complex process involving multiple layers of immunity. Plants initially recognize pathogen-associated molecular patterns (PAMPs) via pattern recognition receptors (PRRs) on the cell surface, triggering Pattern-Triggered Immunity (PTI) mdpi.comresearchgate.netplantprotection.pl. Pathogens, in turn, secrete effector proteins to suppress PTI, leading to the plant's activation of a second layer of defense, Effector-Triggered Immunity (ETI), mediated by intracellular nucleotide-binding domain and leucine-rich repeat (NLR) receptors that recognize these effectors mdpi.comnih.govbiorxiv.org. Plant defense responses involve physical barriers such as strong cell walls and cuticle thickness, as well as chemical resistance mechanisms, including the production of phytochemicals, antimicrobial proteins, phytoalexins, and the activation of hormonal signaling pathways researchgate.net. The induction of these defense mechanisms can lead to enhanced resistance against fungal pathogens researchgate.net.

Priming of Intrinsic Disease Resistance Mechanisms in Crop Species

The capacity of this compound to induce host defense suggests a role in "priming" intrinsic disease resistance mechanisms in crop species googleapis.comgoogleapis.com. Priming is a phenomenon in plant immunity where a plant's defense system is pre-activated or sensitized by a prior stimulus, leading to a faster, stronger, and more effective response upon subsequent pathogen attack plos.orgnih.govnih.gov. This "immunological memory" provides broad-spectrum, long-lasting disease resistance nih.gov. Priming can involve various cellular and molecular changes, including epigenetic alterations, the accumulation of inactive signaling factors, and modifications in the levels of immune receptors nih.gov. By priming the host defense, compounds like this compound can enhance the plant's ability to respond to biotic stresses, contributing to improved disease management and potentially reducing crop losses plos.orgnih.gov.

Comparative Analysis of Mode of Action with Related Biocides

This compound shares its chemical family with other important biocides, notably Captan, Folpet, and Dichlofluanid. Their modes of action exhibit common principles, primarily revolving around their reactivity with cellular thiols and their multi-site activity.

Captan (PubChem CID: 8606) is a dicarboximide fungicide widely used for its protective and curative actions. herts.ac.ukwikipedia.orgwikidata.org Its multi-site activity is a key characteristic, contributing to its effectiveness in resistance management programs. fishersci.ca Mechanistically, Captan disrupts fungal cell metabolism by inhibiting enzymes involved in both energy production and cell wall synthesis. wikidata.org It specifically binds to and modifies the sulfhydryl groups of enzymes within the electron transport chain, thereby reducing ATP production essential for fungal survival. wikidata.org Additionally, Captan interferes with the synthesis of fungal cell walls by inhibiting chitin synthase, leading to the weakening and ultimate destruction of the cell wall. wikidata.org

Folpet (PubChem CID: 8607) , another phthalimide (B116566) fungicide, operates through a similar, broad-spectrum mechanism. uni.luwikipedia.orgwikidata.orgthegoodscentscompany.comnih.gov It rapidly reacts with thiol groups in biological systems. fishersci.dkwikipedia.orgwikipedia.org This reaction is enhanced under acidic conditions and results in the degradation of the parent compound, yielding thiophosgene (B130339). fishersci.dkwikipedia.org Thiophosgene is a highly reactive intermediate that subsequently interacts with various thiols and other functional groups within the fungal cell, leading to widespread cellular damage. fishersci.dkwikipedia.orgnih.gov Like Captan, Folpet is considered a multi-site fungicide, making it a valuable tool for managing fungicide resistance. nih.gov

Dichlofluanid (PubChem CID: 14145) is another biocide that exhibits multi-site activity and is a potent inhibitor of fungal spore germination. herts.ac.ukwikipedia.org Studies have shown that Dichlofluanid can inhibit important enzymatic activities in target organisms' immunocytes, such as phenoloxidase, which is involved in inflammatory reactions. google.com It has also been observed to induce apoptosis in immunocytes at low concentrations, affecting both phagocyte and cytotoxic lines. google.com

Table 2: Comparative Overview of Mode of Action for Related Phthalimide Biocides

CompoundPubChem CIDChemical ClassPrimary Mechanism of ActionKey Biochemical Targets/InteractionsMulti-Site Activity
This compound 69755 nih.govuni.luPhthalimide FungicideReaction with cellular thiols; broad metabolic disruption. uni.luuni.luImplied similar to Captan/Folpet; affects N-S bond stability. uni.luuni.luYes googleapis.comgoogle.ttgoogle.comgoogle.comnih.gov
Captan 8606 fishersci.cawikipedia.orgwikidata.orgPhthalimide FungicideDisruption of fungal metabolic processes; non-specific thiol reactivity. fishersci.dkwikipedia.orgwikidata.orgSulfhydryl groups of enzymes in electron transport chain; chitin synthase. wikidata.orgYes herts.ac.ukfishersci.ca
Folpet 8607 uni.luwikidata.orgthegoodscentscompany.comnih.govPhthalimide FungicideReaction with cellular thiols; hydrolysis to thiophosgene. fishersci.dkwikipedia.orgwikipedia.orgnih.govThiols and other functional groups via thiophosgene intermediate. fishersci.dkwikipedia.orgYes nih.gov
Dichlofluanid 14145 herts.ac.ukwikipedia.orgnih.govuni.luSulfamide Fungicide (related to phthalimides)Inhibition of enzymatic activities; induction of apoptosis; inhibition of spore germination. herts.ac.ukgoogle.comPhenoloxidase in immunocytes; cellular processes leading to apoptosis. google.comYes herts.ac.uk
Tolylfluanid 12898 uni.lufishersci.dknih.govwikipedia.orgSulfamide Fungicide (related to dichlofluanid)Hydrolysis and microbial decomposition. wikipedia.orgImplied similar to Dichlofluanid. wikipedia.orgYes googleapis.comgoogle.ttgoogle.comgoogle.comnih.gov

This comparative analysis highlights that while each biocide may have nuances in its specific interactions, the overarching theme among these related compounds, particularly the phthalimides, is their multi-site mode of action centered on reactivity with vital cellular components, primarily thiols. This characteristic is crucial for their efficacy and contributes to their role in preventing the development of resistance in target organisms.

Information regarding the environmental fate and behavior of the chemical compound "this compound" is not available in publicly accessible scientific literature and databases.

A comprehensive search for data on the environmental degradation, transport, and partitioning of this compound yielded no specific results for this particular compound. While general principles of how fluoro-organic compounds and pesticides behave in the environment are established, detailed, substance-specific data for this compound, as required by the requested article outline, could not be located.

Scientific and regulatory assessments for chemicals require specific experimental data. The search included queries for key environmental fate parameters for this compound, such as:

Degradation Pathways: No studies detailing the aerobic and anaerobic degradation of this compound in soil, its hydrolytic stability, or photolytic degradation in aquatic systems were found.

Biotransformation and Metabolites: Information on the biotransformation processes of this compound and the identity of its metabolites is not publicly available.

Transport and Partitioning: There is no available data on the soil adsorption, desorption, and mobility characteristics of this compound, nor on its potential for volatilization and atmospheric transport.

Without these specific research findings, it is not possible to generate a scientifically accurate article on the environmental fate and behavior of this compound as per the detailed structure provided. The creation of data tables with specific endpoints for degradation rates, soil sorption coefficients, or metabolite formation is also not feasible due to the absence of this foundational data.

Environmental Fate and Behavior of Fluorofolpet

Transport and Partitioning in Environmental Systems

Cross-Media Partitioning Dynamics

The environmental distribution of Fluorofolpet is significantly influenced by its physicochemical properties, which dictate its movement and partitioning between different environmental compartments such as water, soil, and air. Key parameters in understanding these dynamics are the octanol-water partition coefficient (log Kow) and the soil organic carbon-water (B12546825) partition coefficient (log Koc).

This compound has a reported log Kow of 2.75, indicating a moderate potential for partitioning into organic matter and lipids. cambridge.org This property suggests that this compound is neither extremely persistent nor highly bioaccumulative. cambridge.org The log Koc for this compound has been estimated at 2.74, with a corresponding soil-water partition coefficient (Kd) of 27. unipi.gr A higher Koc value generally indicates a stronger tendency for a chemical to adsorb to soil and sediment, which can reduce its mobility and bioavailability in the water column. epa.gov The partitioning behavior of biocides like this compound is driven by these coefficients, influencing their distribution across various biotic and abiotic environmental matrices. cambridge.orgtandfonline.comuq.edu.auresearchgate.net

The movement of biocides released into the environment is a complex process involving transport, transformation, degradation, cross-media partitioning, and bioaccumulation. tandfonline.comuq.edu.auresearchgate.net While some antifouling agents can persist for extended periods, others, particularly those with lower water persistence, are more readily removed from the water column through processes like photolysis and biodegradation. cambridge.org However, for some biocides, accumulation in sediment can be a significant environmental sink. cambridge.org

Table 1: Physicochemical Properties of this compound

PropertyValueReference
log Kow2.75 cambridge.org
log Koc2.74 unipi.gr
Kd27 unipi.gr

Bioaccumulation Potential in Non-Target Organisms

The potential for this compound to bioaccumulate in aquatic organisms is a key aspect of its environmental risk profile. Bioaccumulation refers to the process where the concentration of a chemical in an organism exceeds that in the surrounding environment. This can occur through direct uptake from the water (bioconcentration) or through the consumption of contaminated food (biomagnification).

For this compound, a bioconcentration factor (BCF) of 250 L/kg has been reported for marine fish. cambridge.org A BCF value in this range suggests a moderate potential for accumulation in fish tissues. An even higher BCF of 5200 L/kg has been noted for the green macroalga. cambridge.org The octanol-water partition coefficient (log Kow) is often used as a preliminary indicator of bioaccumulation potential. epa.gov With a log Kow of 2.75, this compound falls into a category of compounds that are not expected to be highly bioaccumulative. cambridge.org

The uptake and accumulation of chemicals in aquatic organisms are influenced by various factors, including the organism's physiology, the chemical's properties, and environmental conditions. frontiersin.orgactascientific.com For instance, some toxic chemicals are readily absorbed through the gills of fish. frontiersin.org Once absorbed, these substances can accumulate in different organs. frontiersin.org It is important to consider that even substances with rapid degradation rates in the environment can still pose a risk to non-target organisms in the initial hours of their activity. researchgate.net

Table 2: Bioaccumulation Factors (BCF) for this compound

OrganismBCF (L/kg)Reference
Marine Fish250 cambridge.org
Green Macroalga5200 cambridge.org

The behavior of this compound in terrestrial environments, particularly its potential for accumulation in soil-dwelling organisms, is an area of ongoing research. Terrestrial invertebrates, such as earthworms, and soil microorganisms play crucial roles in soil health and nutrient cycling. ieep.eucropnuts.comphycoterra.com The introduction of pesticides can impact these communities and their functions. fao.org

Bioaccumulation in terrestrial invertebrates can be assessed through standardized tests like the OECD 317 guideline, which measures the uptake and elimination of a substance in earthworms. situbiosciences.com This method determines the bioaccumulation factor (BAF), which is the ratio of the chemical's concentration in the organism to its concentration in the soil. situbiosciences.com Factors influencing bioaccumulation in terrestrial invertebrates include the level of contamination in the soil, soil characteristics (such as pH and organic carbon content), and the duration of exposure. mdpi.com

Soil microorganisms are fundamental to the decomposition of organic matter and the cycling of nutrients. cropnuts.comphycoterra.com The application of fertilizers and pesticides can alter the soil microbiome, affecting the diversity, composition, and abundance of beneficial microbes. ieep.eufao.org While some microorganisms can degrade pesticides, the presence of these chemicals can also lead to shifts in microbial populations. fao.org The interaction between this compound and soil microbial communities, and its subsequent potential for accumulation or degradation, is a complex process influenced by the specific soil environment.

Long-Term Environmental Persistence and Residue Dynamics

The persistence of this compound in the environment is a critical factor in determining its long-term impact. Persistence is influenced by the rates of degradation through various processes, including hydrolysis, photolysis, and biodegradation.

This compound is known to be sensitive to hydrolysis, particularly in alkaline conditions. google.com The half-life of many similar compounds in aqueous systems can range from a few minutes to hours at neutral to alkaline pH. google.comgoogle.com This hydrolytic degradation pathway involves the breakdown of the parent molecule into other compounds. google.com For example, the related compound Folpet hydrolyzes to form phthalimide (B116566) and thiophosgene (B130339), with phthalimide further breaking down into phthalamic acid and then phthalic acid. google.com

While some antifouling biocides have low persistence in water, others can remain for several weeks. cambridge.org The degradation of these compounds is often facilitated by photolysis and biodegradation, which help to remove them from the water column and reduce their bioavailability. cambridge.org However, for some biocides, accumulation in sediment can serve as a long-term reservoir, leading to prolonged persistence in the aquatic environment. cambridge.org The long-term environmental fate of persistent compounds can be studied by monitoring their concentrations in various environmental compartments over extended periods. nih.gov

Efficacy and Performance in Agricultural and Industrial Applications

Fungicidal Efficacy against Phytopathogenic Fungi in Crop Systems

In agricultural contexts, fungicidal compositions often include Fluorofolpet to provide preventive and/or therapeutic control against fungal diseases. googleapis.com These applications are crucial for maintaining crop quality and output by mitigating the impact of phytopathogens.

Fungicidal compositions containing this compound are developed to exhibit a broad spectrum of activity against various fungal pathogens affecting crops. googleapis.com While the specific range of fungal pathogens exclusively targeted by this compound is not extensively detailed in publicly available literature, its inclusion in fungicidal formulations suggests its contribution to controlling a diverse array of plant diseases. The development of new antifungal compounds is essential to combat the increasing severity and scale of fungal diseases in crops, which pose a significant threat to global food security. nih.gov

Understanding the dose-response relationship is fundamental to determining the optimal application rates for fungicides in field studies. This relationship dictates the biological response of a crop to a specific concentration of the fungicide. amazonaws.com While general principles for fungicide application rates in field trials emphasize careful calibration and adherence to recommended ranges to ensure efficacy and prevent resistance development, specific detailed dose-response data and precise application rates for this compound in agricultural field studies are not widely published in the provided sources. mdpi.com

Role of this compound as an Antifouling Agent

This compound is recognized as an active ingredient in antifouling paints, which are applied to submerged surfaces to prevent the attachment and growth of marine organisms. typeset.ioresearchgate.net This application is vital for maritime vessels and other underwater structures, as biofouling can significantly increase drag, leading to higher fuel consumption, reduced speed, and increased maintenance costs. pantaenius.cominnovationnewsnetwork.com

As an antifouling biocide, this compound works to inhibit the settlement and growth of various marine organisms, including bacteria, microalgae, and macro-organisms like barnacles and mussels. typeset.io The effectiveness of antifouling coatings is assessed by their ability to maintain a clean surface and prevent the accumulation of these organisms. While this compound is listed as a component in such coatings, specific quantitative data on its individual performance, such as the percentage reduction in biofouling or its efficacy against particular marine species over time, is not explicitly detailed in the provided search results. However, the continuous development of antifouling technologies, including those incorporating biocides like this compound, is driven by the need for superior efficacy and environmental compliance. mdpi.com

Optimization of this compound Formulations for Enhanced Biological Activity

The biological activity of a chemical compound like this compound, particularly in its role as an agrochemical or biocide, is significantly influenced by its formulation. Optimizing these formulations is crucial for enhancing efficacy, ensuring the active ingredient reaches its target effectively, and maximizing its desired effects google.comgoogle.com. For solid active ingredients, such as this compound might be in certain formulations, the inclusion of penetration promoters is essential to enable the development of its biological activity google.com. The mass ratio of ingredients within a formulation can be precisely selected to achieve specific desired effects, including enhanced activity google.com. An adjuvant, in this context, is defined as a component that amplifies the biological effect of a formulation without possessing a biological effect itself, encompassing agents that improve retention, spreading behavior, adherence to the target surface, or penetration google.com.pg.

Adjuvant Systems and Surfactant Interactions

Adjuvant systems and surfactants play a pivotal role in optimizing the biological activity of formulations containing compounds like this compound googleapis.comgoogleapis.com. Surfactants, acting as excipients, are commonly incorporated into formulations to facilitate the mixing of active ingredients with extenders, solvents, and/or solid carriers google.com.pg. These components are critical for ensuring the active ingredient is effectively incorporated into the plant or target organism google.com.

The interactions between active compounds, adjuvants, and surfactants are complex and can be governed by various forces, including hydrophobic and electrostatic interactions nih.gov. Factors such as formulation pH and ionic strength can significantly impact these interactions nih.gov. For instance, in complex formulations, the mutual interaction of multiple molecules, including surfactants, is necessary to achieve a substantial biological response mdpi.com. The role of surfactants extends to stabilizing emulsions, which are widely employed in various formulations nih.gov.

Delivery Systems for Targeted Application

The development of advanced delivery systems is paramount for achieving targeted application of chemical compounds, thereby enhancing their efficacy and precision. Targeted delivery aims to concentrate the active compound at a specific site, improving its therapeutic or protective effects while potentially reducing off-target impacts globalresearchonline.netijpsjournal.commdpi.com.

Various innovative delivery systems are being explored, including:

Nanoparticles (NPs): These systems are capable of enhancing drug stability, improving water solubility, prolonging circulation time, increasing uptake by target cells or tissues, and reducing enzymatic degradation of the encapsulated compound mdpi.com. Active targeted delivery with nanoparticles often relies on specific ligand-receptor interactions, where the nanoparticles are modified with ligands or antibodies to bind selectively to receptors on target cells mdpi.comavantiresearch.com.

Molecularly Imprinted Polymers (MIPs): MIPs are recognized for their unique molecular recognition capabilities and are suitable as carriers for sustained and targeted release researchgate.net. Their flexibility in surface modification allows for targeted delivery through various stimuli-responses, such as external stimuli (magnetic, light) or internal stimuli (pH, temperature, redox, biological cues) researchgate.net.

Magnetic Targeted Drug Delivery Systems (e.g., Ferrofluid): Ferrofluids, colloidal mixtures of magnetic particles, can be utilized as carriers for targeted delivery. When injected, an external magnetic field can guide these carriers to the desired area, achieving a high concentration of the active agent at the target site globalresearchonline.net.

These delivery systems, while often discussed in the context of pharmaceuticals, offer principles directly applicable to agrochemical compounds like this compound, aiming to deliver the active ingredient with higher precision to specific plant parts, pests, or microorganisms, thereby optimizing its biological activity.

Resistance Development and Management Strategies for Fluorofolpet

Mechanisms of Resistance to Fluorofolpet in Fungal Populations

Resistance in fungal populations, as with other pathogens and pests, can arise through various evolutionary adaptations that reduce the efficacy of a chemical compound. These mechanisms are broadly categorized into target-site resistance and non-target site resistance. nih.gov

Target-site resistance (TSR) occurs when a mutation or alteration in the specific cellular component that the fungicide targets prevents the compound from binding effectively or performing its intended action. This often involves a genetic mutation in the gene encoding the target protein, leading to an insensitive or less sensitive target site. For instance, mutations in genes related to cell wall biosynthesis or sterol demethylation are known mechanisms of target-site resistance to other antifungal agents. Such resistance is typically highly specific to the chemical's mode of action, meaning it primarily affects compounds that interact with the same target site.

Non-target site resistance (NTSR) is a more complex and often polygenic trait that involves alterations in one or more physiological processes within the organism, preventing the fungicide from reaching its target site or reducing its effective concentration.

Key NTSR mechanisms include:

Efflux Pumps: These are membrane proteins that actively transport harmful compounds, including fungicides, out of the cell, thereby reducing their intracellular accumulation and preventing them from reaching their target site. Overexpression or increased activity of efflux pumps can lead to multidrug resistance, as these pumps can have broad substrate specificity. Efflux-mediated resistance can contribute significantly to resistance phenotypes and may be a major mechanism in the early stages of resistance development.

Metabolic Detoxification: This mechanism involves the enhanced ability of the organism to metabolically degrade or inactivate the fungicide before it can exert its toxic effect. Enzymes such as cytochrome P450 monooxygenases (P450s or CYPs), glutathione (B108866) S-transferases (GSTs), and esterases are frequently implicated in metabolic resistance. Increased expression of the genes encoding these detoxification enzymes can lead to reduced sensitivity or resistance. Metabolic resistance can confer cross-resistance to compounds with different modes of action, even those the population has never been exposed to, making it particularly challenging to manage.

Reduced Absorption/Translocation and Sequestration: The fungicide may be less absorbed by the organism or its translocation within the organism may be reduced. Alternatively, the compound might be sequestered in specific cellular compartments, such as vacuoles, preventing it from reaching its site of action.

Monitoring and Detection of this compound Resistance in Field Populations

Effective resistance management relies on the timely monitoring and detection of resistance development in field populations. This involves both molecular and phenotypic approaches.

Molecular diagnostic tools offer rapid and sensitive methods for detecting specific genetic mutations or changes associated with resistance. Techniques such as Polymerase Chain Reaction (PCR) and its variants (e.g., qPCR, RT-PCR) can amplify and detect DNA or RNA sequences specific to resistance alleles. Next-Generation Sequencing (NGS) allows for high-throughput analysis of multiple genes or entire genomes, enabling the identification of known and novel resistance mutations, gene copy number variations, and promoter variations associated with overexpression of detoxification enzymes. These tools are crucial for early detection and monitoring the spatio-temporal dynamics of resistance mechanisms.

Phenotypic assays measure the observable characteristics of resistance, such as the ability of a fungal population to survive or reproduce in the presence of a normally lethal dose of the fungicide. These assays typically involve exposing fungal isolates to varying concentrations of the fungicide and determining parameters like the minimum inhibitory concentration (MIC) or half maximal inhibitory concentration (IC50). A significant increase in these values compared to susceptible strains indicates resistance. While genotypic assays predict resistance based on mutations, phenotypic assays directly assess the functional outcome of these genetic changes, providing a comprehensive resistance profile.

Strategies for Sustainable Resistance Management

Managing resistance requires a multi-faceted approach to reduce selection pressure and preserve the efficacy of existing chemical compounds. Key strategies include:

Rotation and Alternation of Modes of Action (MoA): This is a fundamental principle where different chemical groups with distinct MoAs are used in sequence or rotation to control successive generations of the pest or pathogen. This prevents continuous selection pressure on a single resistance mechanism.

Mixtures of Compounds: Applying mixtures of fungicides with different MoAs simultaneously can delay resistance evolution, as it requires the pathogen to develop resistance to multiple targets concurrently.

Integrated Pest Management (IPM) / Integrated Disease Management (IDM): Incorporating non-chemical control options alongside chemical treatments significantly reduces reliance on fungicides and minimizes selection pressure. This can include cultural practices (e.g., crop rotation, sanitation, removal of green bridges), biological control agents, and resistant crop varieties.

Optimized Application Rates and Timing: Using recommended, effective doses of fungicides is important, as suboptimal rates can select for polygenic resistance traits. Timing applications to target the most susceptible life stages of the pathogen can also enhance efficacy and reduce the need for repeated applications.

Monitoring and Early Detection: Continuous monitoring of resistance levels in field populations allows for early detection of resistance, enabling timely adjustments to management strategies before control failures become widespread.

Understanding Cross-Resistance: Awareness of cross-resistance patterns (where resistance to one compound confers resistance to others) is crucial for selecting appropriate alternative treatments and avoiding the use of compounds that are already compromised.

Integrated Pest Management (IPM) Approaches Incorporating this compound

Integrated Pest Management (IPM) is a comprehensive strategy that combines various methods to manage pests and diseases, aiming to minimize reliance on chemical pesticides while maintaining crop yields and quality numberanalytics.comcropprotectionnetwork.orgncsu.edu. For fungicides such as this compound, integration into an IPM program is a cornerstone of resistance management.

Key aspects of IPM that would incorporate this compound include:

Monitoring and Forecasting: Regular monitoring of disease development helps determine when fungicide application is genuinely warranted, reducing unnecessary use and minimizing selection pressure for resistance numberanalytics.comunl.edu.

Judicious Fungicide Use: Applying fungicides like this compound only when necessary, based on monitoring data and disease thresholds, is critical. This approach ensures that the chemical intervention is targeted and avoids broad, routine applications that can accelerate resistance development afren.com.aunumberanalytics.comunl.edu.

Strategic Application: Proper timing of application, often preventatively at the first sign of disease, can enhance efficacy and reduce the need for higher rates or repeated applications that contribute to resistance afren.com.auunl.edufrac.info.

Rotation and Mixture Strategies with Other Chemical Classes

Rotation and mixture strategies are fundamental tactics to mitigate the development of fungicide resistance. These strategies aim to reduce the exposure of fungal populations to a single mode of action (MoA), thereby preventing the rapid selection of resistant strains croplife.org.aubayer.uspurdue.edu.

Rotation of Fungicides: This involves alternating the use of fungicides from different chemical classes, meaning they have distinct modes of action croplife.org.aubayer.uspurdue.edu. The Fungicide Resistance Action Committee (FRAC) assigns numerical codes (FRAC Codes) to fungicides based on their biochemical mode of action, facilitating informed rotation uky.edu. By rotating this compound with fungicides from different FRAC groups, any resistant individuals that emerge against this compound are then exposed to a different fungicidal mechanism, which can suppress their population before they become dominant afren.com.aupurdue.edu.

Mixture (Tank-Mixing) Strategies: Tank-mixing involves applying two or more fungicides with different modes of action simultaneously bayer.uspurdue.edu. This is particularly effective when combining a fungicide with a higher risk of resistance (often single-site inhibitors) with a fungicide that has a low or negligible resistance risk, such as multi-site inhibitors purdue.edu. Multi-site fungicides, like Mancozeb (FRAC Group M3) and Chlorothalonil (FRAC Group M5), act on multiple biochemical pathways within the fungal cell, making it significantly harder for pathogens to develop resistance bayer.uspurdue.edu. While specific data on this compound mixtures were not found, general recommendations for high-risk fungicides (e.g., QoIs, SDHIs) include applying them in mixtures with other effective modes of action bayer.usfrac-argentina.org.

The table below summarizes the general resistance risk categories for different fungicide modes of action, which would guide rotation and mixture strategies for this compound.

Fungicide Mode of Action GroupFRAC CodeResistance RiskRecommended Strategy
Multi-site ActivityM1-M12LowNo limitations on use; good partners for mixtures. croplife.org.aubayer.us
Demethylation Inhibitors (DMIs)3ModerateRotate with other groups; consider mixtures with non-DMIs, especially under high disease pressure. bayer.usfrac-argentina.org
Quinone Outside Inhibitors (QoIs)11HighApply in mixtures with fungicides from other groups; limit applications per season. afren.com.aubayer.us
Succinate Dehydrogenase Inhibitors (SDHIs)7Moderate to HighApply in balanced mixtures; limit applications per season. afren.com.aubayer.usfrac-argentina.org

Development of Anti-Resistance Formulations and Synergistic Combinations

The development of anti-resistance formulations and synergistic combinations is another proactive approach to prolong the effectiveness of fungicides like this compound.

Anti-Resistance Formulations: These formulations are designed to reduce the likelihood of resistance development. While specific anti-resistance formulations for this compound were not detailed in the search results, general strategies for such formulations include combining active ingredients with different modes of action within a single product. This approach ensures that the pathogen is simultaneously exposed to multiple fungicidal mechanisms, making it more difficult for resistance to evolve to all components simultaneously zalf.degoogleapis.comgcsaa.org.

Synergistic Combinations: Synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects zalf.de. Synergistic fungicide combinations can enhance disease control significantly, potentially allowing for the use of lower fungicide amounts while maintaining or improving performance zalf.degcsaa.org. Such combinations are also effective in preventing the initiation and buildup of fungicide-resistant populations and can even manage existing resistance to one of the components in the mixture gcsaa.org. Research has identified synergistic effects in various fungicide combinations against different pathogens, demonstrating increased disease control and reduced conidial germination zalf.degcsaa.org. The principle of synergy is crucial for developing robust resistance management programs, as it can overcome resistance to individual components and provide more durable disease control zalf.degcsaa.org.

By implementing these strategies, the agricultural community can work towards preserving the efficacy of this compound and other vital fungicides for sustainable crop protection.

Regulatory Science and Environmental Governance of Fluorofolpet

Scientific Principles Underlying Regulatory Frameworks for Biocides and Agrochemicals

Regulatory frameworks for biocides and agrochemicals, such as plant protection products (PPPs), are established with the primary objective of safeguarding human health and the environment, while also ensuring the efficacy of these products for their intended uses enviresearch.comeuropa.eufao.org. In the European Union, key legislation includes the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) Regulation, the Biocidal Products Regulation (BPR), and the Plant Protection Products Regulation (PPPR) europa.euclientearth.orgbluefrogscientific.comexponent.com.

A fundamental principle of these frameworks is the transfer of the burden of proof concerning risk assessment from public authorities to the companies that manufacture or place these substances on the market europa.eu. This necessitates industry stakeholders to compile extensive and often complex dossiers of technical information and risk assessments to demonstrate compliance enviresearch.com. The approval process typically involves a two-stage authorization: first, the assessment and approval of the active substance (e.g., Fluorofolpet) at a broader level (e.g., EU level), followed by the assessment and authorization of the specific product formulation at a national or union level agriculture.gov.ie. Harmonized science-based data requirements and methodologies for hazard and risk assessment are crucial to facilitate protection and ensure consistency across jurisdictions epa.gov.

International Harmonization and Data Requirements for Environmental Assessment

International harmonization efforts play a significant role in the environmental assessment of biocides and agrochemicals, aiming to streamline regulatory processes, reduce trade barriers, and ensure consistent protection standards globally europa.euexponent.comepa.gov. Organizations like the Organization for Economic Co-operation and Development (OECD) facilitate this by working to harmonize the data and methods used for testing and assessing pesticide risks epa.gov.

Key aspects of international harmonization include:

Mutual Recognition and Work-Sharing: The OECD promotes mutual recognition of pesticide reviews and work-sharing among regulatory authorities, which can lead to resource savings and foster mutual trust among nations epa.gov.

Harmonized Data Requirements: The goal is to establish consistent, science-based data requirements for hazard and risk assessment of active substances and products, ensuring that similar levels of environmental protection are achieved across different countries agriculture.gov.ieepa.govctgb.nl.

Maximum Residue Limits (MRLs): The Codex Committee on Pesticide Residues (CCPR), a subgroup of the Codex Alimentarius Commission, serves as an international forum for harmonizing MRLs for pesticides in food around the world, aiming to protect consumer health and ensure fair trade exponent.comepa.gov.

Despite these efforts, challenges remain, as many countries have developed their own national systems for MRLs and import tolerances, requiring companies to customize applications to meet specific governmental requirements exponent.com.

Post-Market Environmental Monitoring and Surveillance Methodologies

Post-market environmental monitoring (PMEM) is a critical component of the regulatory lifecycle for biocides and agrochemicals, including compounds like this compound. It involves ongoing assessment after a product has been authorized and placed on the market service.gov.ukeuropa.eu. The primary objectives of PMEM are to confirm assumptions made during the pre-market environmental risk assessment and to identify any unanticipated adverse effects on human health or the environment service.gov.ukeuropa.eu.

PMEM typically encompasses two main types of monitoring:

Case-Specific Monitoring (CSM): This is required when the initial environmental risk assessment identifies specific hypotheses about potential adverse effects that need to be confirmed or refuted through targeted studies service.gov.ukeuropa.eu. The design of CSM is highly dependent on the specific hypothesis being tested.

General Surveillance (GS): This is a broader, ongoing activity designed to detect any unanticipated adverse effects that were not identified during the pre-market assessment service.gov.ukeuropa.eu. While GS may not definitively establish cause-and-effect relationships, it acts as an early warning system.

Methodologies for PMEM often involve leveraging existing environmental surveillance networks (ESNs), conducting targeted field studies, and employing robust data analysis techniques to detect changes correlated with the use of the regulated substance service.gov.uk. Regulatory bodies are responsible for requiring, evaluating, and utilizing PMEM data to adjust product uses and marketing authorizations as necessary, ensuring a continuous feedback loop for environmental protection europa.euanses.fr.

Research Gaps and Future Directions in Fluorofolpet Studies

Elucidation of Uncharacterized Degradation Pathways and Metabolites

A significant research gap exists in fully characterizing the degradation pathways and identifying all metabolites of Fluorofolpet across diverse environmental compartments. While it is known that biocides like this compound undergo complex processes including transport, transformation, degradation, cross-media partitioning, and bioaccumulation upon release into the environment, the specific details for this compound remain largely unelucidated researchgate.nettandfonline.com. The broader scientific community acknowledges that for many fluorinated compounds, comprehensive knowledge of their environmental fate is limited nih.govresearchgate.net.

Future Directions:

Detailed Pathway Mapping: Conduct in-depth studies to identify and map the complete degradation pathways of this compound under various environmental conditions, including aerobic and anaerobic soil conditions, aquatic environments, and photodegradation.

Metabolite Identification: Employ advanced analytical techniques (e.g., high-resolution mass spectrometry) to identify novel and transient degradation products and metabolites, particularly those that may retain biological activity or exhibit increased persistence.

Environmental Half-Life Studies: Determine the environmental half-lives of this compound and its key metabolites in different matrices (soil, water, sediment) to better predict their persistence and potential for long-range transport.

Table 1: Key Data Gaps in this compound Degradation Studies

Environmental CompartmentCurrent Knowledge Status (Conceptual)Research GapRequired Data/Findings
Soil (Aerobic)Limited primary degradation dataIdentification of all major metabolites and their persistence.Specific microbial degradation pathways, rates, and intermediate products.
Soil (Anaerobic)Largely uncharacterizedUnderstanding of degradation under oxygen-limited conditions.Anaerobic microbial consortia involved, unique metabolites, and transformation rates.
Aquatic SystemsGeneral fate processes knownDetailed photolytic and hydrolytic degradation pathways.Quantum yields for photolysis, hydrolysis rates at various pH levels, aquatic metabolites.
SedimentAdsorption acknowledgedFate and transformation within anoxic sediment layers.Sediment-water partitioning coefficients, anaerobic degradation rates, sediment-bound residues.
AirVolatilization potentialAtmospheric degradation products and their reactivity.Photochemical oxidation products, atmospheric half-lives, potential for atmospheric transport.

Advanced Ecotoxicological Modeling and Risk Assessment Methodologies (excluding human health)

Current ecotoxicological risk assessment methodologies often have limitations, such as a focus on toxicity and exposure without fully accounting for the long-term impact of persistent pollutants across different environmental media mdpi.com. There is a recognized bias in existing data towards specific compounds and aquatic organisms, with a significant need for more ecotoxicity studies in terrestrial environments, including chronic, multigenerational, and community-level assessments nih.gov.

Future Directions:

Expanded Ecotoxicity Testing: Conduct comprehensive ecotoxicity studies on this compound and its identified metabolites across a broader range of non-target organisms, including soil invertebrates (e.g., earthworms), beneficial insects (e.g., pollinators, natural enemies), soil microorganisms, and terrestrial plants nih.govresearchgate.net.

Chronic and Multigenerational Studies: Prioritize chronic and multigenerational ecotoxicity studies to assess subtle, long-term effects on organismal health, reproduction, and population dynamics, which are often overlooked in acute assessments nih.gov.

Advanced Modeling Integration: Develop and apply advanced ecotoxicological models, such as Toxicokinetic-Toxicodynamic (TKTD) models, that can account for temporal dynamics of exposure and effects, as well as the impact of multiple biotic and abiotic stressors ecotoxmodels.orgifremer.fr.

Multi-Dimensional Risk Assessment: Integrate multi-dimensional risk factors, including persistence, bioaccumulation potential, and environmental partitioning, into improved risk assessment methodologies to provide a more holistic view of environmental hazard researchgate.netmdpi.com.

Field Validation: Crucially, increase the number of field-based studies to validate laboratory findings and refine ecotoxicological models under real-world conditions, addressing the current lack of model testing with field data ifremer.fr.

Novel Synthetic Routes for Environmentally Benign this compound Analogues

The drive towards "environmental-friendly" and non-toxic alternatives for chemical compounds like this compound necessitates the exploration of novel synthetic routes researchgate.net. Green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances, are paramount in this endeavor rsc.org. While progress has been made in green fluorine chemistry to efficiently incorporate fluorine into organic molecules, challenges in achieving high efficiency and selectivity with environmentally benign reagents persist dovepress.com.

Future Directions:

Green Synthesis Development: Investigate and develop novel synthetic pathways for this compound and its analogues that strictly adhere to green chemistry principles. This includes minimizing the use of hazardous reagents and solvents, reducing energy consumption, and generating non-toxic byproducts rsc.orgdovepress.comrsc.orgeurekalert.org.

Atom Economy and Renewable Feedstocks: Focus on designing atom-economic reactions that maximize the incorporation of starting materials into the final product and explore the use of renewable or less hazardous feedstocks for synthesis dovepress.comrsc.org.

Catalytic Approaches: Research the application of novel catalytic systems (e.g., organocatalysis, biocatalysis) that can facilitate the synthesis of this compound or its analogues under milder conditions, improving selectivity and reducing waste rsc.org.

Analogue Design for Improved Environmental Profile: Beyond synthesis, actively design and synthesize this compound analogues with inherently improved environmental profiles, such as enhanced biodegradability into benign products, reduced bioaccumulation potential, and lower ecotoxicity, while maintaining efficacy.

Exploration of Synergistic Interactions with Emerging Biocontrol Agents

The increasing limitations of synthetic fungicides due to ecotoxicological concerns have spurred interest in biocontrol agents (BCAs) mdpi.comfftc.org.tw. While combining BCAs holds promise for synergistic effects, studies often report antagonistic interactions, with only a small percentage showing true synergy nih.gov. The compatibility of fungicides with BCAs is a critical area of research, with existing studies showing mixed results for various fungicides and biocontrol organisms imskolkata.orgumass.eduinformaticsjournals.co.incabidigitallibrary.orgmdpi.com.

Future Directions:

Systematic Compatibility Assessment: Conduct systematic laboratory and field studies to evaluate the compatibility of this compound with a wide range of emerging microbial (e.g., Trichoderma spp., Bacillus subtilis, Pseudomonas fluorescens) and macro-biocontrol agents imskolkata.orgumass.eduinformaticsjournals.co.incabidigitallibrary.orgnih.gov. This should include varying concentrations and application timings to simulate real-world integrated pest management (IPM) scenarios.

Synergy Identification: Actively explore potential synergistic interactions where the combined effect of this compound and a BCA is greater than the sum of their individual effects, leading to enhanced pest/disease control and potentially allowing for reduced this compound application rates nih.govmdpi.com.

Mechanistic Understanding: Investigate the underlying mechanisms of synergistic or antagonistic interactions at a molecular and physiological level to inform the rational design of effective integrated strategies.

Field Efficacy Trials: Conduct robust field trials to validate synergistic interactions and assess the long-term efficacy and stability of this compound-biocontrol agent combinations in agricultural ecosystems.

Table 2: Conceptual Compatibility and Synergy Data for this compound with Biocontrol Agents (Illustrative Research Need)

Biocontrol Agent (BCA)Type of BCAThis compound Compatibility (Hypothetical)Potential Interaction (Hypothetical)Research Need
Trichoderma harzianumFungusCompatible at low concentrationsAdditive to SynergisticDose-response studies, field efficacy.
Bacillus subtilisBacteriumLimited compatibilityAntagonistic at higher dosesMechanisms of inhibition, alternative application methods.
Pseudomonas fluorescensBacteriumCompatibleAdditiveOptimization of application timing.
Beauveria bassianaEntomopathogenIncompatible at standard ratesAntagonisticScreening for tolerant strains, sequential application.
Verticillium lecaniiEntomopathogenPartially compatibleVariableDose-dependent effects, specific strain responses.
Paecilomyces lilacinusEntomopathogenIncompatible at standard ratesAntagonisticDevelopment of resistant BCA strains.

Long-Term Evolutionary Dynamics of Resistance in Agricultural Ecosystems

Fungicide resistance poses a significant threat to crop protection, with many pathogens evolving resistance to various fungicide types niab.comresearchgate.net. Continuous application of single-site fungicides is a known driver of resistance development niab.comgcsaa.org. Despite general understanding of resistance mechanisms (monogenic vs. polygenic), there are substantial knowledge gaps regarding the precise interacting factors that determine resistance development and its timescale for specific compounds like this compound gcsaa.orgfrac.info.

Future Directions:

Resistance Monitoring Programs: Establish and maintain long-term, geographically diverse monitoring programs to track the emergence, prevalence, and spread of resistance to this compound in target agricultural pathogens niab.comresearchgate.netfrac.info.

Molecular Resistance Mechanisms: Conduct in-depth molecular and genetic studies to identify the specific resistance mechanisms (e.g., target-site mutations, efflux pump overexpression, metabolic detoxification) that pathogens develop against this compound gcsaa.orgfrac.info.

Predictive Modeling of Resistance: Develop sophisticated predictive models that integrate genetic, environmental, and application data to forecast the likelihood and rate of resistance evolution, thereby informing proactive resistance management strategies frac.info.

Cross-Resistance Studies: Investigate potential cross-resistance patterns between this compound and other fungicides to guide rotation and mixture strategies, ensuring the sustainability of existing and new active ingredients.

Impact of Application Strategies: Research the impact of different application strategies (e.g., rotations with different modes of action, tank mixes, integrated pest management approaches) on the long-term evolutionary dynamics of resistance in agricultural ecosystems niab.comresearchgate.netgcsaa.org.

Development of Sustainable Management Practices for Environmental Mitigation

Developing sustainable management practices for this compound is crucial for minimizing its environmental footprint. This involves a holistic approach that integrates environmental risk assessment with practical application strategies and considers the entire lifecycle of the compound unu.eduheritagefund.org.ukprobiologists.com. The broader principles of sustainable agriculture and environmental management provide a framework, but compound-specific strategies are needed.

Future Directions:

Best Management Practices (BMPs): Develop and promote specific Best Management Practices (BMPs) for this compound application that minimize environmental release, including optimized application technologies (e.g., precision spraying), improved timing, and site-specific management to reduce off-target movement and environmental concentrations frontiersin.org.

Remediation Technologies: Investigate and develop effective remediation technologies for this compound-contaminated soil and water, should such contamination occur, contributing to environmental clean-up and risk reduction frontiersin.org.

Life Cycle Assessment (LCA): Conduct comprehensive Life Cycle Assessments of this compound, from synthesis to disposal, to identify environmental hotspots and inform the development of more sustainable alternatives and management strategies unu.edu.

Policy and Regulatory Frameworks: Contribute to the development of robust policy and regulatory frameworks that encourage the adoption of sustainable practices, incentivize the development of environmentally benign alternatives, and ensure effective monitoring and enforcement unu.edunumberanalytics.comifc.org.

Q & A

Basic Research Questions

Q. What are the critical gaps in current literature on Fluorofolpet’s environmental persistence and degradation pathways?

  • Methodology : Conduct a systematic literature review using databases like PubMed, Web of Science, and SciFinder. Apply the PICOT framework to structure the review:

  • P (Population/Problem): Environmental matrices (soil, water) contaminated with this compound.
  • I (Intervention): Degradation mechanisms (e.g., hydrolysis, photolysis).
  • C (Comparison): Stability under varying pH, temperature, and microbial activity.
  • O (Outcome): Half-life quantification and metabolite identification.
  • T (Time): Longitudinal studies (e.g., 6–12 months).
    • Data Sources : Prioritize studies with HPLC-MS/MS validation and controlled lab conditions .

Q. How can researchers design experiments to assess this compound’s ecotoxicological effects on non-target organisms?

  • Methodology : Use the PEO framework for ecological risk assessment:

  • P (Population): Aquatic invertebrates (e.g., Daphnia magna).
  • E (Exposure): this compound concentrations (0.1–10 mg/L).
  • O (Outcome): Mortality, reproductive toxicity, and biomarker responses (e.g., acetylcholinesterase inhibition).
    • Experimental Design : Include negative controls, dose-response curves, and OECD/EPA guidelines for reproducibility .

Advanced Research Questions

Q. What methodologies resolve contradictions in this compound’s reported toxicity data across in vitro and in vivo studies?

  • Methodology :

  • Perform meta-analysis to quantify heterogeneity (I² statistic) across studies.
  • Use sensitivity analysis to identify confounding variables (e.g., solvent carriers, exposure duration).
  • Apply Bayesian hierarchical models to integrate disparate datasets .
    • Example Data Table :
Study TypeModel SystemLC50 (mg/L)Key ConfounderReference
In vitroHuman hepatocytes8.2 ± 1.3DMSO concentration[Author et al., 2023]
In vivoZebrafish embryos2.7 ± 0.5Temperature fluctuation[Author et al., 2024]

Q. How can advanced spectroscopic techniques elucidate this compound’s interaction mechanisms with soil organic matter?

  • Methodology :

  • FTIR-ATR : Map functional group interactions (e.g., hydrogen bonding with humic acids).
  • NMR Spectroscopy : Quantify binding constants via titration experiments.
  • XPS : Analyze surface adsorption on clay minerals.
    • Data Interpretation : Compare spectral shifts with computational models (e.g., DFT calculations) to validate hypotheses .

Q. What statistical approaches are optimal for analyzing this compound’s spatial variability in agricultural runoff?

  • Methodology :

  • Geostatistical Kriging : Model spatial distribution using soil sampling data.
  • Multivariate ANOVA : Assess factors like crop type, irrigation practices, and slope gradient.
  • Machine Learning : Train random forest models to predict contamination hotspots.
    • Data Requirements : High-resolution GIS layers and LC-MS/MS validation of soil/water samples .

Methodological Frameworks

Q. How to formulate a research question on this compound’s resistance evolution in fungal pathogens?

  • Apply the FINER Criteria :

  • Feasible : Access to resistant Botrytis cinerea strains.
  • Novel : Focus on mutations in cytochrome b gene (unexplored in this compound).
  • Ethical : Adhere to biosafety protocols for pathogen handling.
  • Relevant : Align with antifungal resistance mitigation goals .

Q. What protocols ensure reproducibility in this compound synthesis and purity analysis?

  • Synthesis : Follow IUPAC guidelines for organofluorine compounds. Use Schlenk-line techniques for moisture-sensitive steps.
  • Purity Validation :

  • HPLC : ≥99% purity threshold with C18 columns (ACN/water gradient).
  • Elemental Analysis : Match theoretical vs. observed C/F ratios.
    • Data Reporting : Include detailed reaction conditions and spectral raw data in supplementary materials .

Contradiction Analysis & Peer Review

Q. Why do discrepancies exist in this compound’s regulatory limits across regions, and how can researchers address them?

  • Root Cause Analysis : Compare risk assessment methodologies (e.g., EU EFSA vs. US EPA probabilistic models).
  • Solution : Propose harmonized guidelines via cross-regional collaboration, emphasizing probabilistic exposure modeling .

Q. How to critically evaluate conflicting data on this compound’s endocrine-disrupting potential?

  • Framework : Use the Bradford Hill Criteria for causality assessment (strength, consistency, biological plausibility).
  • Data Triangulation : Combine in vitro receptor assays, transcriptomics, and epidemiological surveys .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.